2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Overview
Description
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, featuring an amino group and an acetic acid moiety attached to a tetrahydronaphthalene ring
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, it’s possible that this compound may also interact with multiple targets.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, may affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a rigid analogue of phenylisobutylamine . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these neurotransmitter systems .
Cellular Effects
Given its potential interactions with neurotransmitter systems, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is likely related to its interactions with neurotransmitter systems. It may bind to biomolecules involved in these systems, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Amination: The tetrahydronaphthalene is then subjected to amination to introduce the amino group. This can be achieved using reagents such as ammonia or amines in the presence of catalysts.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a reaction with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.
Uniqueness
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRVXBAMXIQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624822 | |
Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26368-32-1 | |
Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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